molecular formula C17H17N5O3S2 B13372922 N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea

N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea

Cat. No.: B13372922
M. Wt: 403.5 g/mol
InChI Key: BDKHZKRFLUGPCW-UHFFFAOYSA-N
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Description

N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea is a complex organic compound with a unique structure that includes a thienopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thienopyrimidine intermediate.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Urea Derivative: The final step involves the reaction of the acetylated intermediate with methyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, sometimes with the addition of a base.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea has a wide range of applications in scientific research, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound can be used as a probe to study biological pathways and processes, helping to elucidate the roles of specific proteins or enzymes.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as thieno[2,3-d]pyrimidine-4(3H)-ones, which may exhibit similar biological activities.

    Urea Derivatives: Compounds with urea functional groups, such as N-phenyl-N’-methylurea, which may have comparable chemical reactivity.

Uniqueness

N-{[(3-amino-6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N’-methylurea is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-(3-amino-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(methylcarbamoyl)acetamide

InChI

InChI=1S/C17H17N5O3S2/c1-9-12(10-6-4-3-5-7-10)13-14(27-9)21-17(22(18)15(13)24)26-8-11(23)20-16(25)19-2/h3-7H,8,18H2,1-2H3,(H2,19,20,23,25)

InChI Key

BDKHZKRFLUGPCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)N)SCC(=O)NC(=O)NC)C3=CC=CC=C3

Origin of Product

United States

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